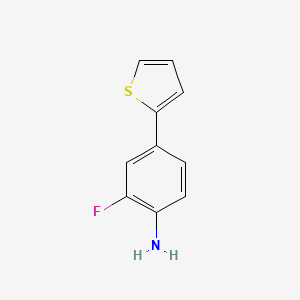

2-Fluoro-4-(2-thienyl)aniline

Description

Significance of Fluorinated Anilines in Modern Organic Synthesis and Functional Materials

Fluorinated anilines are a class of compounds that have garnered considerable attention in organic synthesis and materials science. acs.orgnih.gov The incorporation of fluorine atoms into the aniline (B41778) backbone can dramatically alter the molecule's physicochemical properties. acs.org Fluorine's high electronegativity and small size lead to profound effects on the electron distribution, acidity, basicity, and lipophilicity of the parent aniline molecule.

In the realm of organic synthesis, fluorinated anilines serve as versatile building blocks. The fluorine substituent can influence the regioselectivity of subsequent reactions and can be used to fine-tune the electronic properties of the target molecules. For instance, the presence of a fluorine atom can impact the reactivity of the amino group and the aromatic ring in cross-coupling reactions. acs.org

In the field of functional materials, the introduction of fluorine can enhance thermal stability and influence the solid-state packing of organic molecules, which is crucial for applications in organic electronics. researchgate.net Fluorinated polyanilines, for example, have shown improved solubility and thermal stability compared to their non-fluorinated counterparts. researchgate.net These properties are highly desirable for creating processable and durable organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices.

Strategic Importance of Thiophene (B33073) Moieties in Conjugated Systems

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of conjugated materials chemistry. wikipedia.org Its electron-rich nature and the ability of the sulfur atom's d-orbitals to participate in π-conjugation make it an excellent component for constructing conductive polymers and other organic electronic materials. nih.govrsc.org Polythiophenes and oligothiophenes are among the most extensively studied classes of conjugated polymers due to their exceptional electronic and optical properties. rsc.orgrsc.org

The strategic incorporation of thiophene moieties into larger molecular frameworks allows for the tuning of the electronic band gap, charge carrier mobility, and light-absorbing properties of the resulting materials. acs.org Thiophene-containing compounds are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.gov The versatility of thiophene chemistry allows for a wide range of functionalization, enabling chemists to precisely control the material's properties for specific applications. nih.gov

Historical Context and Evolution of Anilino-Thiophene Compound Synthesis

The synthesis of anilino-thiophene compounds, which link an aniline moiety to a thiophene ring, has evolved significantly with the advent of modern cross-coupling reactions. Historically, the formation of such carbon-carbon and carbon-nitrogen bonds could be challenging, often requiring harsh reaction conditions and yielding limited substrate scope. stackexchange.com

A major breakthrough in the synthesis of aryl-thiophene linkages was the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgdoaj.orgmdpi.comresearchgate.net This reaction, which couples an organoboron compound with an organic halide, has become a powerful and versatile tool for creating C-C bonds between aromatic rings. The synthesis of 4-(2-thienyl)aniline, a closely related compound to the subject of this article, is readily achieved via a Suzuki coupling between a protected aminophenylboronic acid and a halothiophene. nih.gov

For the formation of the aniline's C-N bond, the Buchwald-Hartwig amination has been a transformative development. beilstein-journals.orgwikipedia.orgrsc.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate, providing a general and high-yielding method for the synthesis of anilines from a wide range of starting materials. beilstein-journals.orgwikipedia.org The direct synthesis of 2-Fluoro-4-(2-thienyl)aniline would likely involve a Suzuki coupling to form the biaryl structure, followed by a Buchwald-Hartwig amination or a related C-N bond-forming reaction to introduce the amino group, or vice-versa.

The evolution of these powerful synthetic methods has made complex molecules like this compound more accessible, paving the way for their investigation in various fields of research.

Research Gaps and Future Perspectives for this compound

Despite the clear potential of this compound, a survey of the scientific literature reveals a significant research gap. While the individual components—fluorinated anilines and thiophenes—are well-studied, and methods for their coupling are established, there is a notable lack of specific research focused on this particular hybrid molecule.

This presents a compelling opportunity for future investigation. Key research directions could include:

Synthesis and Characterization: The development of an optimized and scalable synthesis for this compound is a crucial first step. Detailed characterization of its photophysical and electrochemical properties would provide a fundamental understanding of its potential.

Polymerization and Materials Science: This compound could serve as a valuable monomer for the synthesis of novel conjugated polymers. The resulting polymers could exhibit unique properties arising from the combination of the fluorine and thiophene moieties, potentially leading to high-performance organic electronic devices.

Medicinal Chemistry: The anilino-thiophene scaffold is present in some biologically active molecules. google.com Investigating the potential of this compound and its derivatives as pharmaceutical building blocks could be a fruitful area of research.

The table below outlines some predicted properties of this compound based on the known characteristics of its constituent parts.

| Property | Predicted Characteristic | Rationale |

| Solubility | Moderate to good in organic solvents | The thiophene and aniline moieties contribute to some polarity, while the overall structure is largely nonpolar. |

| Thermal Stability | High | The C-F bond is very strong, and aromatic systems are inherently stable. researchgate.net |

| Electronic Properties | Semiconductor | The conjugated system of the thiophene and aniline rings suggests semiconducting behavior. nih.gov |

| Reactivity | Versatile synthetic handle | The amino group and the C-H bonds on the thiophene and aniline rings offer sites for further functionalization. |

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNS |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-fluoro-4-thiophen-2-ylaniline |

InChI |

InChI=1S/C10H8FNS/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |

InChI Key |

KIEWKBQCVLLFFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Fluoro 4 2 Thienyl Aniline

Reactions at the Amino Group

The primary amino group (-NH₂) is a key site of reactivity, readily participating in a variety of common transformations for anilines.

Acylation and Alkylation Reactions

The amino group of 2-Fluoro-4-(2-thienyl)aniline can be readily acylated to form amides. This transformation is often performed to protect the amino group and to reduce its strong activating effect during electrophilic aromatic substitution reactions on the phenyl ring. libretexts.org Acylation can be achieved using acyl chlorides or acid anhydrides under basic conditions. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield N-(2-fluoro-4-(2-thienyl)phenyl)acetamide. This protective acylation is a common strategy in the synthesis of complex molecules. libretexts.orggoogle.com

Alkylation of the amino group is also possible, introducing alkyl substituents to the nitrogen atom. However, direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination, are often employed. Photoinduced methods have also been developed for the difluoroalkylation of anilines, which can introduce valuable fluorinated motifs into the molecule. acs.orgnih.govnih.gov

Table 1: Representative Acylation and Alkylation Reactions

| Reaction | Reagents | Product |

| Acylation | Acetyl chloride, pyridine | N-(2-fluoro-4-(2-thienyl)phenyl)acetamide |

| Alkylation | Ethyl iodide, K₂CO₃ | N-ethyl-2-fluoro-4-(2-thienyl)aniline |

Diazotization and Subsequent Transformations

The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. researchgate.net This diazotization reaction is a gateway to a wide array of functional group transformations. The resulting diazonium salt, 2-fluoro-4-(2-thienyl)benzenediazonium chloride, is a versatile intermediate.

Subsequent reactions of the diazonium salt can lead to the introduction of various substituents onto the phenyl ring, replacing the original amino group. For example, in the Sandmeyer reaction, the diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. The Schiemann reaction allows for the introduction of a second fluorine atom by thermal decomposition of the corresponding tetrafluoroborate salt. Diazotization can also be performed in anhydrous hydrogen fluoride to yield fluoro compounds, though this method can give poor yields with ortho-substituted amines. google.com Improved one-pot diazotization and fluoro-dediazoniation procedures using organic base-HF agents have been developed to produce fluoroarenes in high yields. sci-hub.se

Table 2: Transformations via Diazonium Salts

| Reaction | Reagents | Product |

| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | 1-Chloro-2-fluoro-4-(2-thienyl)benzene |

| Sandmeyer (Bromination) | NaNO₂, HBr; then CuBr | 1-Bromo-2-fluoro-4-(2-thienyl)benzene |

| Schiemann Reaction | NaNO₂, HBF₄; then heat | 1,2-Difluoro-4-(2-thienyl)benzene |

| Hydroxylation | NaNO₂, H₂SO₄; then H₂O, heat | 2-Fluoro-4-(2-thienyl)phenol |

Condensation Reactions for Heterocycle Formation

The aniline (B41778) moiety is a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocycles. nih.govbeilstein-journals.orgrsc.orgrsc.org The amino group of this compound can act as a nucleophile in condensation reactions with various electrophilic partners to construct new ring systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinolines (Skraup synthesis) or other related heterocyclic structures. Similarly, condensation with α-haloketones can be employed in the Hantzsch pyrrole synthesis. Palladium-catalyzed condensation reactions of anilines with compounds like 2-bromostyrene can yield intermediates that are selectively converted into various heterocycles such as indoles and carbazoles. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it also directs ortho and para due to resonance effects. ijrar.org The thienyl group is generally considered to be an activating group.

In this compound, the positions ortho and para to the strongly activating amino group are C3 and C5.

Position 3: Ortho to the amino group and meta to the fluorine and thienyl groups.

Position 5: Para to the fluorine atom, ortho to the thienyl group, and meta to the amino group.

Position 6: Ortho to the amino group and ortho to the fluorine atom.

Given the powerful activating and ortho, para-directing nature of the amino group, electrophilic substitution is most likely to occur at the positions ortho to it, namely C3 and C6. byjus.comijrar.org Steric hindrance from the adjacent fluorine atom might slightly disfavor substitution at C6. Therefore, electrophilic attack is predicted to predominantly occur at the C3 and C6 positions. However, the high reactivity of anilines can lead to over-reaction, such as polyhalogenation. libretexts.org To achieve monosubstitution, it is often necessary to first acylate the amino group to temper its activating effect. libretexts.org

Nucleophilic aromatic substitution (SₙAr) is also a possibility, particularly for the displacement of the fluorine atom. SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org While the thienyl and amino groups are not strongly electron-withdrawing, under certain conditions, such as through photoredox catalysis, nucleophilic substitution of unactivated fluoroarenes can be achieved. nih.govresearchgate.net

Reactivity of the Thiophene (B33073) Moiety in Derivatization

The thiophene ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution, reacting much faster than benzene. wikipedia.org Substitution typically occurs at the C2 (α) position. Since the thiophene in this compound is already substituted at the C2 position, further electrophilic attack on the thiophene ring is expected to occur at the C5 position. wikipedia.orgresearchgate.netpearson.com

Common electrophilic substitution reactions on thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. wikipedia.org For example, bromination with N-bromosuccinimide (NBS) in a suitable solvent would likely yield 2-Fluoro-4-(5-bromo-2-thienyl)aniline. Similarly, acylation under Friedel-Crafts conditions would introduce an acyl group at the C5 position. Another important reaction is the metalation of the C5 position using a strong base like n-butyllithium, followed by quenching with an electrophile, which allows for the introduction of a wide variety of functional groups. wikipedia.org

Table 3: Derivatization of the Thiophene Moiety

| Reaction | Reagents | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS), THF | 2-Fluoro-4-(5-bromo-2-thienyl)aniline |

| Acylation | Acetyl chloride, AlCl₃ | 1-(5-(3-Amino-4-fluorophenyl)thiophen-2-yl)ethan-1-one |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-(3-Amino-4-fluorophenyl)thiophene-2-carbaldehyde |

Advanced Palladium-Catalyzed Transformations of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Derivatives of this compound can be utilized in these transformations. For instance, if a halogen atom is introduced onto either the phenyl or thiophene ring, it can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions. The Suzuki cross-coupling reaction, for example, has been used to couple thiophenes and anilines. mdpi.comunimib.it

Furthermore, the amino group itself can participate in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) with aryl halides or triflates to form more complex diarylamine structures. nih.gov Highly active catalysts have been developed for the coupling of challenging substrates, including hindered and electron-deficient anilines. researchgate.net These advanced transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of complex molecular architectures relevant to materials science and medicinal chemistry.

Further Cross-Coupling Reactions at Ortho, Meta, or Para Positions of the Phenyl Ring

The existing this compound structure can be further elaborated through various cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the phenyl ring is influenced by the activating amino group and the deactivating, ortho,para-directing fluorine atom.

Key cross-coupling reactions applicable to derivatives of this compound, such as its corresponding halides or triflates, include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds. An appropriately halogenated (e.g., bromo or iodo) derivative of this compound can react with a variety of organoboron compounds. For instance, the Suzuki coupling of unprotected ortho-bromoanilines with a range of boronic esters has been shown to be effective, suggesting that a bromo-substituted derivative of this compound would be a viable substrate. nih.gov The reaction of various bromoanilines with thienyl boronic acids has also been reported to proceed in high yields. researchgate.netunimib.itmdpi.com

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with various alkenes to introduce new vinyl groups onto the phenyl ring. The regioselectivity of the addition would be influenced by the electronic and steric environment of the halide.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgrug.nl A halo-substituted this compound could be coupled with a wide array of primary or secondary amines, amides, or other nitrogen nucleophiles to introduce new amino substituents. The choice of phosphine (B1218219) ligand is often crucial for the success of these transformations.

The following table summarizes the potential cross-coupling reactions for a hypothetical halo-derivative of this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl-substituted derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Vinyl-substituted derivative |

| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted derivative |

C-H Functionalization of the Thiophene Ring or Adjacent Positions

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules by avoiding the pre-functionalization of starting materials. Both the thiophene and the phenyl rings of this compound possess C-H bonds that could be targeted for functionalization.

Thiophene Ring Functionalization: The thiophene ring is known to undergo C-H activation. Palladium-catalyzed direct arylation of thiophene derivatives at the C2 or C5 positions (α-positions) is a well-established transformation. researchgate.net For this compound, the C5 position of the thiophene ring is unsubstituted and would be the most likely site for such a reaction. The C3 and C4 positions (β-positions) are generally less reactive towards electrophilic attack but can be functionalized under specific catalytic conditions. The choice of catalyst and directing group can influence the regioselectivity of the C-H functionalization.

Phenyl Ring Functionalization: The aniline moiety can act as a directing group for ortho-C-H functionalization. Palladium-catalyzed ortho-arylation of anilides (N-acylated anilines) is a known process. nih.govmit.edumit.edu Therefore, after acylation of the amino group in this compound, a palladium catalyst could direct the arylation to the C3 position of the phenyl ring. The fluorine at the C2 position might sterically hinder this transformation to some extent, but it could also influence the electronic properties of the adjacent C-H bond, potentially favoring the reaction.

The table below outlines potential C-H functionalization reactions for this compound.

| Target Ring | Position | Reaction Type | Catalyst System (Typical) | Potential Product |

| Thiophene | C5 | Direct Arylation | Pd(OAc)₂, PCy₃, K₂CO₃ | 5-Aryl-2-thienyl derivative |

| Phenyl (as anilide) | C3 | Directed Arylation | Pd(OAc)₂, Ag₂CO₃, TFA | 3-Aryl-2-fluoro-4-(2-thienyl)anilide |

Advanced Applications in Materials Science and Polymer Chemistry

Polymerization of 2-Fluoro-4-(2-thienyl)aniline and its Derivatives

The polymerization of this compound can be achieved through both chemical and electrochemical methods, leading to the formation of conjugated polymers with interesting properties.

Chemical Polymerization Techniques (e.g., Oxidative Polymerization)

Chemical oxidative polymerization is a common method for synthesizing polyaniline and its derivatives. nih.gov This technique typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate or ferric chloride, in an acidic medium to facilitate the coupling of monomer units. nih.govresearchgate.net For this compound, the reaction would proceed through the oxidation of the aniline (B41778) nitrogen, leading to the formation of radical cations that subsequently couple to form the polymer chain. The presence of the thiophene (B33073) ring offers an additional site for oxidative coupling, potentially leading to a more complex polymer structure with cross-linking. The polymerization of aniline derivatives with sulfur-containing compounds has been shown to proceed through the reaction of the amine and a sulfur-based reactant. acs.org

The general scheme for the oxidative polymerization of an aniline derivative is as follows:

Initiation: Oxidation of the monomer to form a radical cation.

Propagation: Coupling of radical cations to form dimers, oligomers, and ultimately the polymer chain.

Termination: Reactions that cease the chain growth.

The reaction conditions, such as the choice of oxidant, solvent, and temperature, can significantly influence the molecular weight, solubility, and conductivity of the resulting polymer. For instance, studies on other substituted anilines have shown that the nature of the substituent affects the morphology and electronic properties of the synthesized polymers. rsc.org

Electrochemical Polymerization and Film Formation

Electrochemical polymerization offers a high degree of control over the deposition and properties of the resulting polymer film. This technique involves the direct oxidation of the monomer at the surface of an electrode by applying an electrical potential. nih.gov For this compound, cyclic voltammetry can be employed to both synthesize and characterize the polymer. During the anodic scan, the monomer is oxidized, leading to the formation of a polymer film on the electrode surface. Subsequent scans can reveal the redox behavior of the deposited film. anadolu.edu.tr

The electrochemical synthesis of copolymers of thiophene and aniline has been demonstrated, although challenges exist due to the different oxidation potentials of the two monomers. jept.de The presence of both the aniline and thiophene moieties in this compound suggests that electropolymerization could proceed through the oxidation of either or both rings, depending on the applied potential. The resulting polymer films are often electroactive and can exhibit electrochromic properties, changing color upon oxidation and reduction.

Synthesis and Characterization of Copolymers Incorporating this compound Moieties

To further tailor the properties of the final material, this compound can be copolymerized with other monomers. For example, copolymerization with monomers like fluorene (B118485) or benzothiadiazole can lead to donor-acceptor (D-A) copolymers with tunable band gaps and enhanced optical properties. mdpi.com The synthesis of such copolymers can be achieved through methods like Suzuki or Stille coupling reactions, which are powerful tools for the formation of carbon-carbon bonds in polymer chemistry.

The characterization of these copolymers involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the polymer structure and confirm the incorporation of both monomer units.

Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic vibrational modes of the functional groups in the copolymer.

Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

UV-Vis and Photoluminescence spectroscopy to investigate the optical properties, including absorption and emission maxima.

Thermogravimetric Analysis (TGA) to assess the thermal stability of the copolymer. mdpi.com

Influence of Fluorine and Thiophene on Conjugation and Electronic Properties of Resulting Polymers

The incorporation of fluorine and thiophene into the polymer backbone has a profound impact on its electronic properties.

Thiophene: The thiophene ring is an electron-rich aromatic system that contributes to the extension of the π-conjugation along the polymer chain. This extended conjugation typically leads to a smaller band gap, resulting in a red-shift of the absorption and emission spectra. mdpi.com Thiophene-containing polymers are known for their excellent charge transport properties, making them suitable for applications in organic electronics. researchgate.net

The combination of both fluorine and thiophene in poly(this compound) is expected to result in a material with a unique set of electronic properties, balancing stability and charge transport characteristics.

Role as a Building Block for Functional Organic Materials

The versatile chemical nature of this compound makes it a valuable building block for a variety of functional organic materials.

Precursors for Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The development of novel organic semiconductors with high charge carrier mobility and good stability is a key area of research.

Molecules containing thiophene rings are well-established as high-performance organic semiconductors. acs.org The aniline moiety in this compound provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecular structures. For instance, it can be used in the synthesis of donor-acceptor molecules or polymers where the thienyl-aniline unit acts as the electron donor. Phenylthienyl derivatives have been explored as organic semiconductors in thin-film transistors. nih.gov The presence of the fluorine atom can enhance intermolecular interactions and influence the solid-state packing of the material, which is a critical factor for efficient charge transport.

Components in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The incorporation of fluorine atoms into conjugated polymer backbones is a well-established strategy for enhancing the performance of organic electronic devices. sigmaaldrich.comossila.com The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the material, which is beneficial for improving air stability and can facilitate charge injection and transport. The thiophene unit, a common component in conducting polymers, provides a platform for π-electron delocalization, which is essential for charge mobility.

While direct studies on polymers derived exclusively from this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, the electropolymerization of monomers like 1,4-bis(2-thienyl)-2,5-difluorobenzene yields polymers with distinct electrochromic properties, capable of switching between multiple colors at different potentials. electrochemsci.org This suggests that polymers incorporating the this compound unit could also exhibit interesting electro-optical behaviors relevant for display and smart window technologies.

In the context of organic photovoltaics (OPVs), the structural motifs of this compound are highly relevant. The development of donor-acceptor copolymers is a key area in OPV research. The aniline and thiophene groups can act as donor components, while the fluorine atom helps to tune the electronic energy levels for efficient charge separation at the donor-acceptor interface. Although specific efficiency data for polymers based on this exact monomer is not available, the broader class of fluorinated thiophene-based polymers is actively being explored for solar cell applications.

Integration into Chemo- and Biosensor Platforms

The aniline and thiophene moieties present in this compound offer reactive sites for functionalization, making its derivatives suitable for the development of chemo- and biosensors. The amino group of the aniline can be readily modified to attach specific recognition elements for detecting various analytes.

Electropolymerization is a common technique to create thin, uniform polymer films on electrode surfaces, which can serve as the sensing layer. The electrochemical properties of polymers derived from aniline and thiophene are sensitive to their local environment. Changes in pH, the presence of specific ions, or the binding of biomolecules can alter the polymer's conductivity or redox state, forming the basis of a sensing mechanism. The electropolymerization of aniline itself has been extensively studied, and the resulting polyaniline is a well-known material for various sensing applications. nih.gov The incorporation of the fluoro and thienyl groups could enhance the stability and selectivity of such sensors.

Design of Optically Active and Responsive Materials

The synthesis of chiral conducting polymers is a growing field of interest for applications in chiroptical devices and enantioselective recognition. rsc.org While this compound itself is not chiral, it can be used as a precursor for the synthesis of optically active materials. By introducing a chiral center, for example, through the derivatization of the aniline's amino group with a chiral auxiliary, it is possible to create chiral monomers.

The subsequent polymerization of these chiral monomers could lead to the formation of helical polymer chains with distinct chiroptical properties, such as circular dichroism. The stereoselective synthesis of molecules containing fluorinated chiral carbon centers is an area of active research, highlighting the potential for creating novel, optically active fluorinated polymers. nih.gov

Crystal Engineering and Supramolecular Assembly of Derivatives

The presence of fluorine and nitrogen atoms in this compound and its derivatives makes them interesting candidates for crystal engineering and the study of supramolecular assembly. These atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in directing the three-dimensional arrangement of molecules in the solid state. rsc.orgresearchgate.net

The study of crystal structures of related fluorinated anilines, such as 2,4,6-trifluoro-aniline, reveals the formation of sheet-like structures through H···F and H···N contacts. nih.gov Similarly, derivatives of this compound could be designed to form specific supramolecular networks. For example, the introduction of bromine or iodine atoms could promote halogen bonding, a directional interaction that is increasingly being used to construct complex molecular architectures. osti.gov The crystal structure of N-(2-Thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]sulfanyl}ethylsulfanyl)aniline, a related compound, demonstrates how π-π stacking interactions between thiophene rings can also play a role in stabilizing the crystal lattice. nih.gov By understanding and controlling these intermolecular forces, it may be possible to design materials with tailored solid-state properties, such as specific packing motifs that could influence charge transport in organic electronic devices.

Computational and Theoretical Investigations

Electronic Structure Calculations (e.g., Ab Initio, DFT)

No specific ab initio or Density Functional Theory (DFT) studies on 2-Fluoro-4-(2-thienyl)aniline are currently available. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and the distribution of electron density, which are crucial for predicting its reactivity and photophysical properties.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

There is no published research detailing the reaction mechanisms involving this compound using quantum chemical methods. Future studies in this area could elucidate the pathways of its synthesis, degradation, or its participation in further chemical transformations, including the identification of transition state structures and activation energies.

Molecular Dynamics Simulations for Intermolecular Interactions and Polymerization Processes

No molecular dynamics simulations have been reported for this compound. These simulations would be critical for understanding how molecules of this compound interact with each other in condensed phases and could provide insights into its potential use as a monomer in polymerization processes.

Predictive Modeling of Reactivity and Selectivity

Without foundational electronic structure data, no predictive models for the reactivity and selectivity of this compound have been developed. Such models would be beneficial for designing new synthetic routes or for screening its potential in various applications.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Methods for Characterization of Reaction Products and Intermediates

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds like 2-Fluoro-4-(2-thienyl)aniline. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum would show distinct signals for the protons on the aniline (B41778) and thiophene (B33073) rings, with their chemical shifts and coupling patterns revealing their relative positions. For instance, protons on the aniline ring would show coupling to the adjacent fluorine atom.

¹³C NMR: Reveals the number and type of carbon atoms. The spectrum would confirm the presence of ten carbon atoms in the molecule, with their chemical shifts indicating whether they are part of the aromatic rings or bonded to heteroatoms like nitrogen, sulfur, or fluorine.

¹⁹F NMR: Is specifically used to observe the fluorine atom, providing a clear signal that confirms its presence and can give insights into its electronic environment.

Table 1: Predicted NMR Spectral Data for this compound This table presents expected chemical shifts (δ) in ppm, based on data for analogous compounds like 2-fluoro-4-iodoaniline (B146158) and 1,4-bis(2-thienyl)-2,5-difluorobenzene. chemicalbook.comnih.govresearchgate.net

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

| ¹H (Aniline Ring) | 6.8 - 7.5 | Multiplets |

| ¹H (Thiophene Ring) | 7.0 - 7.6 | Multiplets |

| ¹H (NH₂) | 3.5 - 4.5 | Broad Singlet |

| ¹³C (Aromatic) | 110 - 160 | Multiple Signals |

| ¹⁹F | -110 to -140 | Singlet or Multiplet |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming its key structural features. researchgate.netnih.govresearchgate.net

Table 2: Expected FTIR Characteristic Absorption Bands for this compound Based on typical vibrational frequencies for substituted anilines and thiophenes. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1100 - 1250 |

| C-S (Thiophene) | Stretching | 600 - 800 |

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, absorb UV or visible light to promote π-electrons to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λ_max), is useful for confirming the presence of the conjugated π-system and for quantitative analysis. scielo.org.zaresearchgate.net The electronic absorption spectrum is influenced by the solvent and the substitution on the aromatic rings.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision, thus confirming the identity of this compound (C₁₀H₈FNS, Molecular Weight: 193.24 g/mol ). chemicalbook.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. thermofisher.comnih.gov This involves a nonpolar stationary phase and a polar mobile phase. By monitoring the eluent with a UV detector set at the λ_max of the compound, its retention time and peak purity can be determined. nih.gov

Table 3: Typical HPLC Conditions for Analysis of Aniline Derivatives This table provides a representative set of starting parameters for method development. thermofisher.comnih.gov

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm or λ_max |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. sigmaaldrich.comresearchgate.net A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separated spots are visualized under UV light. The retention factor (Rf) value helps in identifying the product in comparison to the starting materials. However, it's noted that aniline spots can sometimes fade or change color on silica plates due to oxidation. researchgate.net

Advanced In-Situ Monitoring Techniques for Reaction Kinetics and Mechanistic Studies

To gain a deeper understanding of how a reaction proceeds, advanced in-situ ("in the reaction mixture") spectroscopic techniques can be employed. These methods monitor changes in the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. This is particularly valuable for optimizing reaction conditions (e.g., temperature, catalyst loading) and for elucidating complex reaction mechanisms, such as those in Suzuki or Stille couplings that might be used to synthesize this compound.

Techniques like in-situ FTIR or Raman spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks over time. This data allows for the calculation of reaction rates and the identification of transient intermediates that may not be observable by conventional offline analysis.

Microscopic Techniques for Morphological Analysis of Polymeric Materials

When this compound is used as a monomer to create polymers, for instance through oxidative polymerization to form poly(this compound), the morphology of the resulting polymer is critical to its properties and performance in applications like electronics. numberanalytics.com Various microscopic techniques are used to visualize the polymer's surface and internal structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. It can reveal details about the polymer's morphology, such as whether it forms nanofibers, nanorods, nanosheets, or granular structures. researchgate.netunesp.brresearchgate.net The morphology is often influenced by synthesis conditions like temperature and reaction time. unesp.br

Transmission Electron Microscopy (TEM): TEM is used to view the internal structure of thin polymer samples. It offers higher resolution than SEM and can be used to determine the size and distribution of nanoparticles within a polymer composite or to visualize the core-shell structure of polymer chains. chalcogen.romdpi.com

Atomic Force Microscopy (AFM): AFM is a powerful technique for mapping the three-dimensional surface of a material at the nanoscale. youtube.com In "tapping mode," it can provide information not only on the surface topography (roughness) but also on the material's properties like adhesion and stiffness. For thin polymer films intended for optoelectronic devices, a smooth surface with low roughness is often desirable to facilitate efficient charge transport. acs.orgmdpi.com

Table 4: Microscopic Analysis of Thiophene-Based and Polyaniline Materials Summary of information obtained from microscopic techniques for analogous polymeric systems.

| Technique | Information Provided | Example Finding | Reference |

| SEM | Surface topography, particle shape and size distribution | Polyaniline can form nanosheets, nanofibers, or nanoflowers depending on polymerization time and temperature. | unesp.br |

| TEM | Internal morphology, particle size, crystalline structure | Can confirm the dispersion of inorganic nanoparticles within a polyaniline matrix. | chalcogen.romdpi.com |

| AFM | 3D surface mapping, surface roughness, material phase | Thiophene-based polymer films for photovoltaic applications benefit from low surface roughness to enhance charge transport. | acs.orgmdpi.com |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Biocatalytic Synthetic Routes

Traditional chemical syntheses often rely on harsh conditions, stoichiometric reagents, and precious metal catalysts, leading to significant environmental impact. Future research will increasingly focus on developing greener, more sustainable methods for producing 2-Fluoro-4-(2-thienyl)aniline. This involves exploring alternative energy sources, safer solvents, and catalytic systems with higher efficiency and lower environmental footprints.

A particularly promising avenue is the application of biocatalysis. nih.gov Enzymes, operating under mild, aqueous conditions, offer unparalleled selectivity and can significantly reduce waste. mdpi.com For the synthesis of anilines, nitroreductase (NR) enzymes present a compelling alternative to traditional metal-catalyzed nitro group reductions. nih.govworktribe.com These enzymes can selectively reduce nitroaromatics to their corresponding anilines with high chemoselectivity, even in the presence of sensitive functional groups like halogens. nih.govworktribe.com A future research goal would be to discover or engineer a nitroreductase capable of efficiently converting a precursor like 1-fluoro-2-nitro-4-(2-thienyl)benzene to this compound. This chemoenzymatic approach would avoid the need for high-pressure hydrogenation and expensive, toxic metal catalysts, aligning with the principles of green chemistry. nih.govworktribe.com

Modern approaches to fluoroaniline (B8554772) synthesis are already shifting towards more environmentally friendly methods like catalytic hydrogenation and electrochemical fluorination, which offer higher yields and reduced waste compared to traditional methods. ontosight.ai The application of biocatalysis, especially in multi-enzyme cascade reactions, represents the next frontier in the sustainable production of complex amines. tudublin.ieentrechem.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields. noelresearchgroup.com Flow chemistry is particularly well-suited for reactions involving hazardous reagents or intermediates, as it minimizes the volume of reactive species at any given time. For the synthesis of aniline (B41778) derivatives, flow reactors have demonstrated the ability to achieve full conversion and improved yields in significantly shorter residence times compared to batch processes. noelresearchgroup.comacs.org

Future work should focus on developing a continuous flow process for the synthesis of this compound. This could involve integrating key reaction steps, such as a Suzuki coupling to form the thienyl-aryl bond followed by a nitro reduction, into a single, streamlined flow system. Such a process could also incorporate in-line purification and extraction modules, leading to a highly efficient and automated synthesis. noelresearchgroup.com

Furthermore, the integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical research. sigmaaldrich.comwikipedia.org These platforms, which combine robotics with real-time analytical feedback, can perform entire synthetic sequences, from reagent dispensing and reaction execution to purification and analysis, with minimal human intervention. sigmaaldrich.comyoutube.com By applying automated platforms to the synthesis of this compound and its analogues, researchers could rapidly explore a vast chemical space, optimizing reaction conditions and generating libraries of new derivatives for screening. imperial.ac.ukchemrxiv.org

| Technology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, higher yields, shorter reaction times. noelresearchgroup.com | Development of a continuous, multi-step synthesis from basic precursors; integration of in-line purification. noelresearchgroup.comacs.org |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, improved reproducibility. sigmaaldrich.comwikipedia.org | Adaptation of Suzuki coupling and amination protocols to automated platforms; synthesis of derivative libraries. sigmaaldrich.comimperial.ac.uk |

Exploration of Novel Catalytic Systems for Challenging Transformations

The synthesis of this compound likely relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (to form the C-C bond between the aniline and thiophene (B33073) rings) and the Buchwald-Hartwig amination (if constructing the amine group at a late stage). organic-chemistry.orgyoutube.com While these methods are powerful, there is a continuous drive to develop more active, stable, and versatile catalysts.

Future research should target the development of novel palladium catalysts that are highly efficient for the Suzuki coupling of fluoroarenes, which can be challenging due to the strength of the C-F bond. nih.govresearchgate.net The use of specialized phosphine (B1218219) ligands, such as those based on biaryl scaffolds, has been shown to create highly active catalysts capable of facilitating reactions at low catalyst loadings and room temperature. nih.govacs.org Similarly, developing catalysts for the Buchwald-Hartwig amination of thiophene-containing substrates is crucial. researchgate.netresearchgate.net Research into new ligand architectures can expand the scope of this reaction to include more complex and sterically hindered coupling partners. nih.govcapes.gov.br The goal is to create catalytic systems that are not only highly active but also reusable and operate under environmentally benign conditions, perhaps using heterogeneous catalysts. researchgate.net

| Reaction Type | Key Challenge | Future Catalyst Development Goals |

| Suzuki-Miyaura Coupling | Activation of the C-F bond in the fluoroaniline precursor. researchgate.net | Highly active Pd catalysts with specialized ligands for low-temperature C-F bond activation; reusable heterogeneous catalysts. nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Coupling of amines with thiophene halides, potential for catalyst inhibition by sulfur. researchgate.net | Air-stable, efficient catalysts for C-N bond formation on heterocyclic substrates; ligands allowing for broader substrate scope. nih.govresearchgate.net |

Advanced Applications in Bioelectronics and Biomedical Materials

The unique combination of a conductive thiophene ring and an electronically-modified fluoroaniline moiety makes this compound an exciting building block for advanced materials. Thiophene-based polymers are renowned for their electronic and optical properties, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and biosensors. numberanalytics.com The introduction of fluorine atoms into conjugated polymers is a known strategy to tune their electronic properties, such as the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidative degradation. rsc.org

Future research should explore the polymerization of this compound to create novel conjugated polymers. These materials could exhibit unique properties suitable for bioelectronics, where conductivity and biocompatibility are paramount. Thiophene-based polymers are already being investigated for biomedical applications like tissue engineering and drug delivery systems due to their functionalizability and compatibility with biological systems. numberanalytics.comnih.gov The fluorine atom could further enhance the stability and performance of these materials in biological environments. Research into creating biodegradable thiophene-containing polyesters has also shown promise, suggesting that polymers derived from this compound could be designed for sustainability. mdpi.com

| Material Class | Potential Application | Role of this compound |

| Conjugated Polymers | Organic electronics (OLEDs, OPVs), biosensors. numberanalytics.com | Monomer to create polymers with tuned electronic levels and enhanced stability due to the fluorine atom. rsc.org |

| Biomedical Materials | Tissue engineering scaffolds, drug delivery systems, anti-HIV agents. nih.gov | Building block for biocompatible and functionalizable polymers with tailored degradation profiles. nih.govmdpi.com |

Machine Learning and AI-Driven Discovery in this compound Chemistry

For this compound, AI can be applied in several ways. Firstly, predictive models can accelerate the development of synthetic routes by forecasting the most likely products of a given set of reactants and reagents, saving significant experimental time and resources. acs.orgyoutube.com Neural networks trained on vast reaction databases can recommend suitable catalysts, solvents, and temperatures for specific transformations like Suzuki or Buchwald-Hartwig couplings. acs.orgnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-(2-thienyl)aniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example:

- SNAr Route : Reacting 2-fluoro-4-nitroaniline with 2-thienylboronic acid under palladium catalysis (e.g., Suzuki-Miyaura coupling) .

- Reductive Amination : Reduction of a nitro group after coupling, using Pd/C and hydrogen gas .

- Key Variables : Solvent polarity (DMF enhances SNAr rates), temperature (80–120°C for cross-coupling), and base choice (K₂CO₃ vs. NaOtBu) .

- Yield Optimization : Yields range from 50–75% depending on catalyst loading (1–5 mol% Pd) and stoichiometric ratios (1:1.2 aryl halide:boronic acid) .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Purification :

- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .

- Recrystallization from ethanol/water mixtures improves crystallinity .

- Characterization :

- NMR : ¹⁹F NMR (δ ≈ -110 ppm for ortho-F; thienyl protons δ 6.8–7.4 ppm) .

- HPLC : Retention time comparison against standards (C18 column, acetonitrile/water mobile phase) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Scaffold for Kinase Inhibitors : The electron-withdrawing fluorine and thienyl group enhance binding to ATP pockets in kinases (e.g., JAK2, EGFR) .

- Antimicrobial Agents : Derivatives show activity against Gram-positive bacteria (MIC ≈ 2–8 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How does the electronic nature of the thienyl substituent influence regioselectivity in further functionalization?

- Mechanistic Insight : The thienyl group acts as an electron-rich π-system, directing electrophilic substitution to the 5-position of the thiophene ring. For example:

- Nitration : HNO₃/H₂SO₄ yields 5-nitro-thienyl derivatives .

- Contradictions : Steric hindrance from the fluorine atom may reduce reactivity at the 4-position of the aniline ring, favoring thienyl modification .

Q. What strategies mitigate side reactions during Ullmann-type coupling of this compound?

- Challenge : The amine group can coordinate to copper catalysts, deactivating them .

- Solutions :

- Protection : Boc-protection of the amine prior to coupling .

- Ligand Design : Bidentate ligands (e.g., 1,10-phenanthroline) stabilize Cu(I) intermediates, improving turnover .

- Case Study : Coupling with iodobenzene achieved 68% yield using CuI/1,10-phenanthroline in DMSO at 100°C .

Q. How do solvent and pH affect the stability of this compound in aqueous systems?

- Degradation Pathways :

- Hydrolysis of the C–F bond under alkaline conditions (pH > 10) forms phenolic byproducts .

- Photodegradation (λ = 254 nm) in water generates radicals detectable via ESR .

- Stabilization :

- Buffered solutions (pH 5–7) and dark storage reduce decomposition rates .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for this compound derivatives?

- Key Factors :

- Substituent Position : Meta-substitution on the thienyl ring (vs. para) alters steric interactions with target proteins .

- Assay Conditions : Varying ATP concentrations in kinase assays (10 µM vs. 1 mM) affect IC₅₀ values .

Q. How can researchers reconcile discrepancies in reported NMR shifts for this compound?

- Root Cause : Solvent-induced shifts (CDCl₃ vs. DMSO-d₆) and concentration effects .

- Standardization :

- Publish data with solvent, temperature, and reference (e.g., TMS) clearly noted .

- Compare with PubChem entries (CID: 1342215-87-5) for consensus .

Methodological Recommendations

Q. What experimental designs optimize the synthesis of derivatives with improved solubility?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.